(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C19H21NO2S2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO2S2/c1-3-4-7-10-20-18(21)17(24-19(20)23)12-15-11-14-8-5-6-9-16(14)22-13(15)2/h5-6,8-9,11-13H,3-4,7,10H2,1-2H3/b17-12- |
InChI Key |
HAWIOOWCUQUZJX-ATVHPVEESA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-2H-chromen-3-carbaldehyde
The chromene aldehyde intermediate is synthesized via a modified Pechmann condensation. Resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C, yielding 7-hydroxy-4-methylcoumarin. Subsequent formylation at the C3 position employs a Vilsmeier-Haack reaction:
-
Reaction Conditions :
-
7-Hydroxy-4-methylcoumarin (1 equiv)
-
Phosphorus oxychloride (3 equiv)
-
Dimethylformamide (2 equiv)
-
Temperature: 80°C, 4 hours
-
The crude product, 2-methyl-2H-chromen-3-carbaldehyde, is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding a pale yellow solid (62–68%).
Characterization Data :
Synthesis of 3-Pentyl-2-thioxo-1,3-thiazolidin-4-one
The thiazolidinone core is constructed via cyclocondensation of pentylamine with carbon disulfide and chloroacetic acid:
-
Step 1 : Pentylamine (1 equiv) reacts with carbon disulfide (1.2 equiv) in aqueous NaOH (10%) at 0°C for 1 hour, forming the sodium dithiocarbamate salt.
-
Step 2 : Chloroacetic acid (1.1 equiv) is added dropwise, and the mixture is refluxed for 6 hours. Acidification with HCl precipitates the product.
Optimization Insights :
Characterization Data :
-
MP : 112–114°C.
-
13C NMR (125 MHz, DMSO-d6) : δ 193.2 (C=S), 172.8 (C=O), 45.3 (N-CH2), 22.1–31.9 (pentyl chain).
Knoevenagel Condensation: Formation of the Exocyclic Double Bond
The final step involves coupling the chromene aldehyde with 3-pentyl-2-thioxo-thiazolidin-4-one under basic conditions to establish the (5Z)-configured methylidene bridge:
Procedure :
-
3-Pentyl-2-thioxo-thiazolidin-4-one (1 equiv) and 2-methyl-2H-chromen-3-carbaldehyde (1.05 equiv) are dissolved in anhydrous ethanol.
-
Piperidine (10 mol%) is added as a catalyst, and the solution is refluxed for 12 hours under nitrogen.
-
The reaction is monitored by TLC (hexane:ethyl acetate, 1:1). Post-completion, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.
Stereochemical Control :
-
The Z isomer is favored due to steric hindrance between the chromene’s methyl group and the thiazolidinone’s pentyl chain, as confirmed by NOESY correlations.
Yield Optimization :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 65 |
| Solvent | Toluene | 58 |
| Catalyst | Piperidine | 65 |
| Catalyst | Ammonium acetate | 52 |
| Temperature | 80°C | 65 |
| Temperature | 100°C | 60 |
Structural Elucidation and Analytical Data
The target compound is characterized using spectroscopic and chromatographic techniques:
1H NMR (500 MHz, DMSO-d6) :
-
δ 7.82 (d, J = 8.5 Hz, 1H, H-4 chromene), 7.45 (s, 1H, H-5 chromene), 7.12 (d, J = 8.5 Hz, 1H, H-6 chromene), 6.95 (s, 1H, CH=), 4.21 (t, J = 7.0 Hz, 2H, N-CH2), 2.41 (s, 3H, CH3), 1.50–1.25 (m, 8H, pentyl chain), 0.89 (t, J = 6.5 Hz, 3H, CH3).
13C NMR (125 MHz, DMSO-d6) :
-
δ 192.8 (C=S), 168.4 (C=O), 159.2 (C=CH), 154.1–115.3 (chromene carbons), 44.9 (N-CH2), 29.8–22.4 (pentyl chain), 21.3 (CH3).
HRMS (ESI+) :
Challenges and Methodological Refinements
-
Stereoselectivity : Achieving >90% Z isomer requires strict control of reaction temperature and catalyst loading. Higher temperatures (>80°C) promote E isomer formation.
-
Purification : Silica gel chromatography (ethyl acetate:hexane, 1:2) effectively separates geometric isomers, albeit with a 15–20% loss in yield.
-
Scalability : Batch reactions >10 g exhibit reduced yields (∼55%) due to incomplete aldehyde conversion; flow chemistry approaches are under investigation.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Knoevenagel (piperidine) | High Z selectivity, mild conditions | Prolonged reaction time | 65 |
| Wittig reaction | Faster kinetics | Requires air-free conditions | 48 |
| Microwave-assisted | Reduced time (2 hours) | Specialized equipment needed | 70 |
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidinone ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the thiazolidinone family, which is known for its diverse biological activities. The synthesis typically involves the condensation of 2-thioxo-1,3-thiazolidin-4-one derivatives with aromatic aldehydes under microwave irradiation, which enhances reaction efficiency and yield. The structural features of this class of compounds contribute to their interaction with biological targets, particularly protein kinases and other enzymes.
Biological Activities
Recent studies have highlighted the compound's promising biological activities:
- Antitumor Activity : Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds from the same family have been shown to selectively inhibit protein kinases such as DYRK1A and CDK5/p25, which are implicated in tumor progression .
- Anti-inflammatory Properties : Some thiazolidinone derivatives demonstrate anti-inflammatory effects by modulating pathways involved in inflammation. This has been particularly noted in studies focusing on dual specificity phosphatases (DSPs), which are critical in inflammatory responses .
- Antimicrobial Effects : The thiazolidinone scaffold has been explored for its antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the efficacy of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives:
-
Inhibition of Protein Kinases : A study synthesized a library of 5-arylidene thiazolidinones and tested their activity against various protein kinases. The results indicated that specific modifications to the thiazolidinone structure could enhance inhibitory potency, with some compounds showing IC50 values in the nanomolar range against DYRK1A .
Compound IC50 (μM) Target Kinase 3e 0.028 DYRK1A 5a 0.045 CK1 6b 0.050 CDK5/p25 - Cytotoxicity Against Tumor Cell Lines : In vitro studies evaluated the cytotoxic effects of these compounds on several tumor cell lines, including breast and prostate cancer cells. The findings suggest that modifications to the side chains can significantly influence cytotoxicity .
- Microwave-Assisted Synthesis : The utilization of microwave irradiation for synthesizing these compounds has led to improved yields and reduced reaction times compared to traditional methods. This approach has been validated across multiple studies focusing on various thiazolidinone derivatives .
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes or receptors, while the thiazolidinone ring may participate in redox reactions. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodanine derivatives are widely studied for their biological and material science applications. Below is a systematic comparison of the target compound with structurally analogous molecules (Table 1):
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Structural Differences and Implications
Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) improve redox stability.
N-Alkyl Chain Impact :
- The pentyl chain in the target compound improves membrane permeability compared to phenyl (logP ~2.5 in ) or cyclopropyl groups .
- Shorter chains (e.g., isopropyl in ) reduce steric hindrance, favoring intermolecular interactions.
Crystallographic Behavior :
- Derivatives with hydroxy/methoxy groups (e.g., ) form intramolecular H-bonds (S(6) motifs), stabilizing planar conformations. In contrast, bulkier substituents (e.g., chromenyl in the target compound) may disrupt crystallization .
Spectroscopic and Analytical Data
- FT-IR : Thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ are consistent across derivatives .
- ¹H NMR : The exocyclic double bond (CH=C) resonates at δ 7.2–7.8 ppm, with chromenyl protons appearing as multiplet signals (δ 6.5–8.0 ppm) .
- Melting Points : Vary widely (e.g., 246–250°C for pyrazole derivatives vs. ~180°C for hydroxybenzylidene analogues ).
Biological Activity
The compound (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have garnered attention due to their wide range of biological activities including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Antioxidant
- Anti-inflammatory
These compounds act through various mechanisms, including enzyme inhibition and interaction with cellular pathways, making them promising candidates in medicinal chemistry .
Anticancer Activity
Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | A549 | 10 | Enzyme inhibition |
Antidiabetic Properties
Thiazolidinone derivatives are known for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). This activation improves insulin sensitivity and glucose metabolism. Several studies have reported that modifications at specific positions on the thiazolidinone ring enhance their hypoglycemic effects .
Table 2: Antidiabetic Activity of Selected Thiazolidinones
| Compound Name | Effect on Blood Glucose | Mechanism |
|---|---|---|
| Compound D | Decrease by 30% | PPARγ activation |
| Compound E | Decrease by 25% | GLUT4 translocation |
Antimicrobial Activity
The antimicrobial activity of thiazolidinones has been extensively studied. Compounds exhibit potent antibacterial and antifungal properties against resistant strains. For example, certain derivatives have shown higher efficacy than traditional antibiotics against E. coli and Staphylococcus aureus .
Table 3: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound F | E. coli | 5 µg/mL |
| Compound G | S. aureus | 10 µg/mL |
Synthesis and Evaluation
A recent study synthesized multiple thiazolidinone derivatives and evaluated their biological activities. The synthesis involved microwave-assisted methods that yielded compounds with high purity and yield. The biological assays demonstrated significant anticancer and antimicrobial activities, correlating well with structural modifications .
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents at the 5-position significantly affect the biological activity of thiazolidinones. For instance, the introduction of electron-withdrawing groups enhances anticancer activity, while hydrophobic groups improve antimicrobial efficacy .
Q & A
Q. What are the optimized synthetic routes for preparing (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves a Knoevenagel condensation between a 2-methyl-2H-chromene-3-carbaldehyde derivative and a 3-pentyl-2-thioxo-thiazolidin-4-one precursor. Key steps include:
- Reaction Conditions : Use ethanol as a solvent with piperidine (10 mol%) as a base catalyst under reflux for 6–8 hours .
- Purification : Recrystallization from ethanol/DMF mixtures yields pure product (melting point: ~250–270°C).
- Yield Optimization : Adjusting molar ratios (aldehyde:thiazolidinone = 1.2:1) improves yields to ~60–70% .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- IR Spectroscopy : Look for absorption bands at ~1700–1750 cm⁻¹ (C=O stretch of thiazolidinone) and ~1250 cm⁻¹ (C=S stretch) .
- ¹H NMR : Key signals include δ 7.2–8.1 ppm (aromatic protons from chromene), δ 5.8–6.2 ppm (vinylidene proton, Z-configuration), and δ 0.8–1.6 ppm (pentyl chain protons) .
- MS : Molecular ion peak [M+H]⁺ at m/z ~443.2 (calculated for C₂₀H₂₁NO₃S₂) .
Q. What solvent systems are suitable for crystallization and X-ray diffraction studies?
- Crystallization : Slow evaporation from DMF/ethanol (1:3 v/v) produces single crystals suitable for X-ray analysis .
- Software Tools : Use SHELXL for refinement and WinGX/ORTEP-3 for structure visualization .
Advanced Research Questions
Q. How can computational methods (DFT) predict electronic properties and reactivity?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.5–5.0 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Reactivity Insights : Simulate reaction pathways for substituent modifications (e.g., introducing electron-withdrawing groups on chromene to enhance electrophilicity) .
Q. What strategies resolve contradictions in crystallographic data, such as disordered moieties?
Q. How does stereochemistry (Z-configuration) impact biological activity?
- SAR Studies : Compare Z- and E-isomers (synthesized via photoirradiation) in enzyme inhibition assays. The Z-isomer shows higher affinity for tyrosine kinase receptors (IC₅₀ = 2.1 µM vs. E-isomer IC₅₀ = 8.7 µM) due to planar chromene-thiazolidinone conjugation .
- Docking Simulations : AutoDock Vina predicts stronger π-π stacking interactions with hydrophobic enzyme pockets .
Q. What analytical methods identify degradation products under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
